

MK-8745: A Comparative Analysis of Apoptosis and Polyploidy Induction

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Compound of Interest

Compound Name: MK-8745

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MK-8745, a potent and selective inhibitor of Aurora A kinase, presents a fascinating duality in its cellular effects, capable of inducing either programmed cell death (apoptosis) or whole-genome duplication (polyploidy).[1][2][3][4] This differential outcome is not stochastic but is instead critically governed by the functional status of the tumor suppressor protein p53, a key regulator of cell cycle checkpoints and apoptosis.[1][2][3][4] This guide provides a comprehensive comparison of these two distinct cellular fates in response to **MK-8745** treatment, supported by experimental data and detailed methodologies.

Mechanism of Action: The p53 Switch

MK-8745 selectively inhibits Aurora A kinase, a crucial enzyme for mitotic progression.[1][2][4] The cellular response to this inhibition diverges based on the p53 status of the cancer cells.

- In p53 Wild-Type Cells: Inhibition of Aurora A by **MK-8745** in cells with functional p53 leads to a brief delay in mitosis, followed by proper cytokinesis and subsequent entry into apoptosis.[1][2][3][4] This apoptotic response is mediated through the activation of the p53 pathway, including the phosphorylation of p53 at Serine 15, an increase in p53 protein levels, and the downstream activation of caspase-3 and release of cytochrome c.[1][2][5]
- In p53 Mutant or Null Cells: Conversely, in cells lacking functional p53, the inhibition of Aurora A kinase results in a prolonged arrest in mitosis.[1][2][3][4] This extended mitotic state

ultimately leads to endoreduplication—DNA replication without cell division—and the formation of polyploid cells.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Quantitative Comparison of Cellular Fates

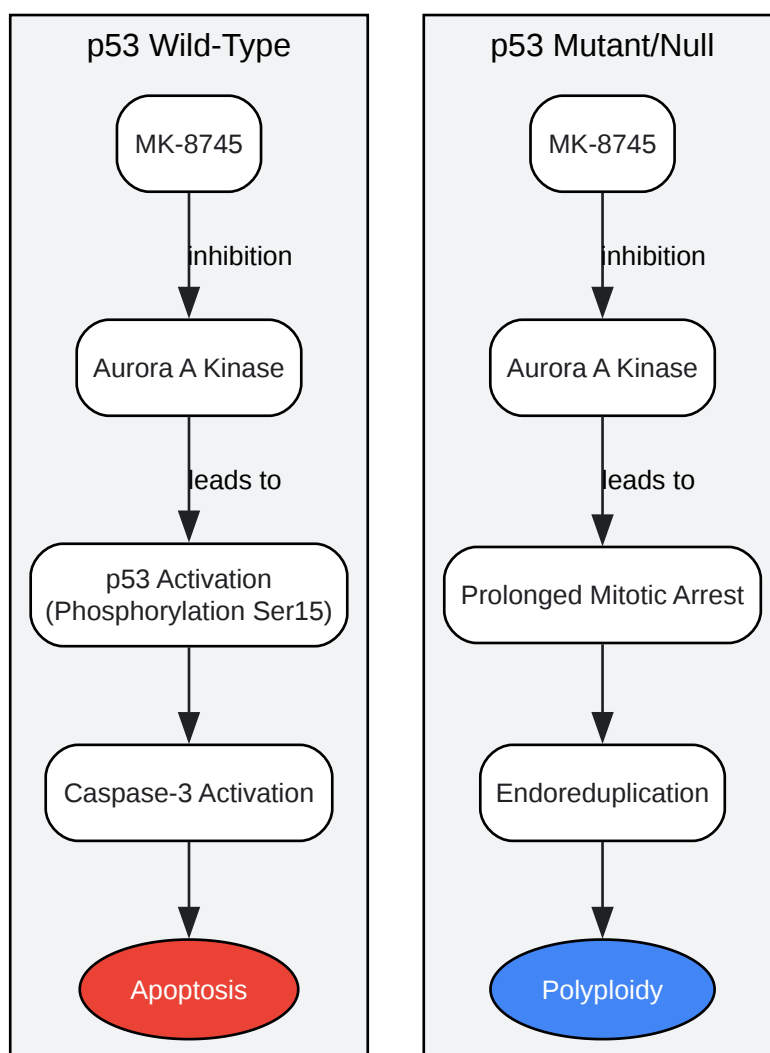
The differential effects of **MK-8745** on apoptosis and polyploidy have been quantified in various cancer cell lines. The following tables summarize key experimental findings.

Cell Line	p53 Status	MK-8745 Concentration	Treatment Duration	Outcome	Percentage of Cells
HCT 116	Wild-Type	5 µM	17-40 hours	Apoptosis (Sub-G1)	Increasing over time
HCT 116	p53-/-	5 µM	40 hours	Polyploidy (8N)	60%
CAPAN2 (Pancreatic)	Wild-Type	5 µM	48 hours	Apoptosis	15%
PANC1 (Pancreatic)	Mutant	5 µM	48 hours	Polyploidy	56%

Data compiled from studies by Nair et al.[\[1\]](#)

Signaling Pathway Diagrams

The signaling pathways leading to either apoptosis or polyploidy following **MK-8745** treatment are distinct and contingent on p53.

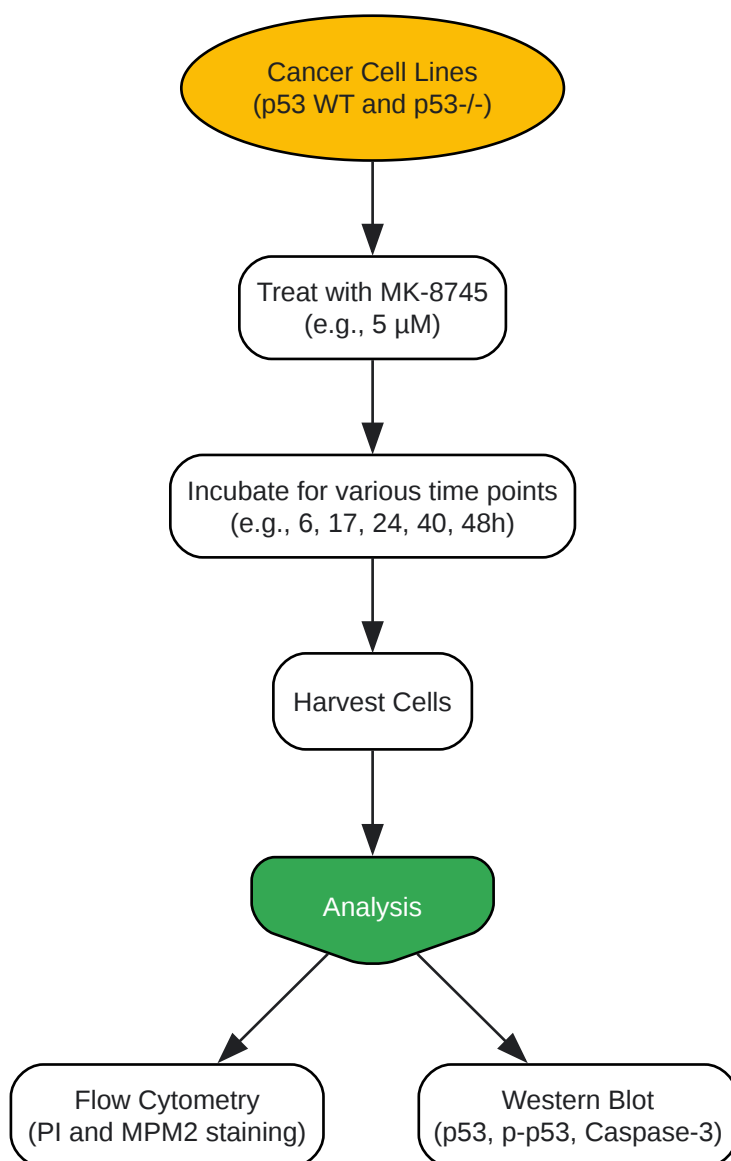


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Caption: Differential signaling pathways of **MK-8745** in p53 wild-type vs. mutant/null cells.

Experimental Workflow

The determination of apoptosis versus polyploidy induction by **MK-8745** typically involves the following experimental workflow.



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